N-(4-(pyridin-3-yl)thiazol-2-yl)-3-(pyrimidin-2-ylamino)propanamide
Description
Properties
Molecular Formula |
C15H14N6OS |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-3-(pyrimidin-2-ylamino)propanamide |
InChI |
InChI=1S/C15H14N6OS/c22-13(4-8-19-14-17-6-2-7-18-14)21-15-20-12(10-23-15)11-3-1-5-16-9-11/h1-3,5-7,9-10H,4,8H2,(H,17,18,19)(H,20,21,22) |
InChI Key |
TUDBEAKRHINMGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)CCNC3=NC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is widely employed to construct the thiazole ring. Starting from 3-acetylpyridine, bromination with phenyltrimethylammonium tribromide generates α-bromoketone 5 (Chart 1,). Subsequent reaction with thiourea in ethanol under reflux yields 2-aminothiazole 6 via cyclization. Acetylation of 6 with acetic anhydride produces intermediate 7 , which undergoes functionalization at the 5-position using (2R)-2-methylpyrrolidine under microwave irradiation (170°C, 30 min) to afford 8 .
Key Reaction Conditions
-
Bromination: 0°C to room temperature, 2 h
-
Cyclization: Ethanol, reflux, 6 h
-
Microwave-assisted functionalization: 170°C, 30 min
Alternative Route via Palladium-Catalyzed Coupling
Patent literature describes palladium-mediated cross-coupling to introduce the pyridinyl group. Tris(dibenzylideneacetone)dipalladium(0) (Pd₂dba₃) and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) catalyze the coupling of 4-bromothiazol-2-amine with pyridin-3-ylboronic acid in 1,4-dioxane at 100°C for 17 h. This method offers regioselectivity and avoids harsh bromination conditions.
Yield Comparison
| Method | Yield | Conditions | Source |
|---|---|---|---|
| Hantzsch Synthesis | 75% | Microwave irradiation, 170°C | |
| Palladium Coupling | 90% | Pd₂dba₃, Xantphos, 100°C, 17 h |
Alternative Route: Sequential Assembly of Pyrimidine and Thiazole Moieties
Pyrimidine Ring Construction
Guanidine carbonate reacts with 3-dimethylamino-1-(pyridin-3-yl)propen-1-one in 2-butanol under reflux to form 4-(pyridin-3-yl)pyrimidin-2-amine. This method achieves 90% yield with sodium hydroxide as a base.
Coupling with Thiazole-Propanamide
The pyrimidin-2-amine is coupled to N-(4-(pyridin-3-yl)thiazol-2-yl)-3-bromopropanamide using cesium carbonate in acetonitrile at 60°C. Palladium acetate and Xantphos enhance reactivity, achieving 85% yield.
Critical Analysis of Methodologies
Efficiency and Scalability
-
Hantzsch Synthesis : Suitable for gram-scale production but requires microwave equipment.
-
Palladium-Catalyzed Routes : Higher yields but cost-prohibitive for large-scale synthesis due to catalyst use.
Chemical Reactions Analysis
Types of Reactions
N-(4-(pyridin-3-yl)thiazol-2-yl)-3-(pyrimidin-2-ylamino)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the amide group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the pyridine or pyrimidine rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated derivatives, substituted pyridines or pyrimidines
Scientific Research Applications
Scientific Research Applications
- Cancer Treatment :
-
Kinase Inhibition :
- Studies have shown that thiazole derivatives, including this compound, can inhibit phosphoinositide 3-kinases (PI3K), which play a vital role in cell signaling pathways that regulate cell growth and survival. In particular, the thiazole moiety enhances the inhibitory activity against PI3K-C2α, with reported IC50 values indicating significant potency .
- Catalyst Development :
Case Study 1: Inhibition of c-KIT Kinase
A study investigated the effects of N-(4-(pyridin-3-yl)thiazol-2-yl)-3-(pyrimidin-2-ylamino)propanamide on GIST cells with c-KIT mutations. The results indicated a significant reduction in cell viability and proliferation, suggesting that this compound could serve as a targeted therapy for patients with resistant forms of GIST .
Case Study 2: PI3K Inhibition
Research focused on the selectivity of this compound for PI3K isoforms revealed that modifications to the thiazole ring structure could enhance inhibitory effects. The study reported improved binding affinity and selectivity for PI3K-C2α compared to other isoforms, indicating its potential use in developing selective anticancer therapies .
Mechanism of Action
The mechanism of action of N-(4-(pyridin-3-yl)thiazol-2-yl)-3-(pyrimidin-2-ylamino)propanamide depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, disrupting normal biological functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of thiazole- and pyrimidine-containing propanamides , which are often explored for their biological and physicochemical properties. Below is a systematic comparison with structurally related compounds:
Thiazole Derivatives with Pyridinyl Substituents
Compounds such as 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) and N-(5-((dimethylamino)methyl)-4-(pyridin-3-yl)thiazol-2-yl)isonicotinamide (4h) share the 4-(pyridin-3-yl)thiazol-2-yl backbone. Key differences lie in their substituents:
- 4h features a dimethylaminomethyl group and isonicotinamide, which may improve solubility and antimicrobial activity .
Table 1: Structural and Analytical Comparison
Propanamide-Linked Heterocycles
Compounds like 2-amino-3-(1H-indol-3-yl)-N-(4-phenylthiazol-2-yl)propanamide (9) and 2-amino-N-(4-(4-chlorophenyl)thiazol-2-yl)-5-(3-nitroguanidino)pentanamide (16) highlight the role of the propanamide linker in modulating bioactivity:
- Compound 16: A nitroguanidino-pentanamide chain suggests enhanced DNA intercalation or kinase inhibition .
Pyrimidine-Based Analogues
Pyrimidine derivatives like 4-imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (2) and (1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine (3) demonstrate the versatility of pyrimidine in drug design:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
